Potassium (3-amino-4-chlorophenyl)trifluoroborate
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Overview
Description
Potassium (3-amino-4-chlorophenyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-amino-4-chlorophenyl)trifluoroborate typically involves the reaction of 3-amino-4-chlorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired trifluoroborate salt. The reaction can be represented as follows:
3−amino−4−chlorophenylboronic acid+KHF2→Potassium (3−amino−4−chlorophenyl)trifluoroborate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as crystallization and recrystallization are employed to purify the product, ensuring it meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-amino-4-chlorophenyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Base: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.
Solvents: Solvents like ethanol, tetrahydrofuran (THF), and water are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the trifluoroborate with another aryl or vinyl halide.
Scientific Research Applications
Potassium (3-amino-4-chlorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, through cross-coupling reactions.
Industry: It is utilized in the production of fine chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which potassium (3-amino-4-chlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are well-studied, with the palladium catalyst playing a crucial role in facilitating the reaction.
Comparison with Similar Compounds
Potassium (3-amino-4-chlorophenyl)trifluoroborate can be compared with other similar compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
- Potassium (3-amino-phenyl)trifluoroborate
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of both amino and chloro substituents, which can provide additional functionalization options in synthetic chemistry.
Properties
IUPAC Name |
potassium;(3-amino-4-chlorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClF3N.K/c8-5-2-1-4(3-6(5)12)7(9,10)11;/h1-3H,12H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJTHHXJIXRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)Cl)N)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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